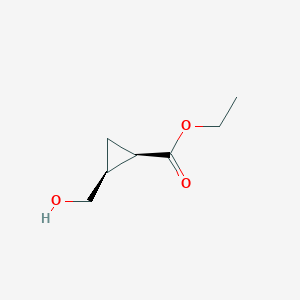

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI)

Description

These analogs vary in substituents (e.g., hydroxymethyl, cyano, acetyl, amino) and ester groups (ethyl vs. This analysis synthesizes data from diverse sources to highlight key structural, physicochemical, and functional differences .

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

AOQBVPPEXCRXAW-PHDIDXHHSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1CO |

Canonical SMILES |

CCOC(=O)C1CC1CO |

Origin of Product |

United States |

Preparation Methods

Synthesis from Ethyl Diazoacetate and Allyl Alcohol

One classical approach to synthesize ethyl 2-(hydroxymethyl)cyclopropanecarboxylate involves the cyclopropanation reaction between ethyl diazoacetate and allyl alcohol. This method exploits the carbene intermediate generated from ethyl diazoacetate, which reacts with the double bond of allyl alcohol to form the cyclopropane ring with the hydroxymethyl substituent.

-

$$

\text{Ethyl diazoacetate} + \text{Allyl alcohol} \xrightarrow{\text{Catalyst}} \text{Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate}

$$ Catalysts: Transition metal catalysts such as Rhodium(II) complexes or Copper salts are often used to facilitate carbene transfer and cyclopropanation with high stereoselectivity.

Advantages: This method allows control over stereochemistry and yields the cis isomer preferentially.

Limitations: Requires careful control of reaction conditions to avoid side reactions and decomposition of diazo compounds.

Synthesis via Nitrosation and Ester Hydrolysis (Patent CN110862311A)

A novel and industrially scalable method involves the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters through a two-step process starting from 1-aminocyclopropyl methyl formate.

Step 1: Nitrosation Reaction

- 1-aminocyclopropyl methyl formate is dissolved in an aqueous sulfuric acid solution.

- Sodium nitrite is added at low temperatures (0-5 °C) to catalyze the nitrosation, producing 1-hydroxycyclopropyl methyl formate.

- Reaction parameters such as molar ratios (sulfuric acid to substrate, sodium nitrite to substrate) and temperature are optimized for yield.

Step 2: Deprotection and Ester Formation

- The protecting group (typically methyl) is removed from the intermediate to yield 1-hydroxycyclopropanecarboxylic acid.

- Subsequent esterification with ethanol produces the ethyl ester derivative.

-

- Mild and controllable reaction conditions.

- High purity product obtained by simple extraction and concentration.

- Total yield of 60-70% after optimization.

- Suitable for industrial scale-up due to operational simplicity and reduced pollution.

Preparation via Cyclopropanecarboxylic Acid Esters (Patent EP0879813A1)

This method focuses on preparing cyclopropanecarboxylic acid esters by known cyclopropanation techniques, followed by functional group modifications to introduce the hydroxymethyl substituent.

The process generally involves:

- Formation of cyclopropanecarboxylic acid methyl ester via reaction of appropriate precursors.

- Subsequent hydroxymethylation through controlled reactions to introduce the 2-(hydroxymethyl) group.

This method is well-suited for producing asymmetrical cyclopropane derivatives with pharmaceutical relevance.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclopropanation of Ethyl Diazoacetate and Allyl Alcohol | Ethyl diazoacetate, Allyl alcohol | Rh(II) or Cu catalysts | Ambient to mild heating | Moderate to High | Good stereocontrol, direct cyclopropanation | Diazo handling risks, side reactions |

| Nitrosation and Ester Hydrolysis (CN110862311A) | 1-Aminocyclopropyl methyl formate | Sodium nitrite, Sulfuric acid | 0-5 °C, then reflux | 60-70% | Mild, scalable, high purity | Requires precursor availability |

| Cyclopropanecarboxylic Acid Ester Modification (EP0879813A1) | Cyclopropanecarboxylic acid esters | Various hydroxymethylation agents | Controlled functionalization | Variable | Suitable for asymmetrical derivatives | Multi-step, may require purification |

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Synthesis and Characteristics

The synthesis of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate can be achieved through several methods. This compound is significant for its application in organic synthesis and medicinal chemistry. The hydroxymethyl substitution on the cyclopropane ring may enhance solubility and reactivity compared to other similar compounds, potentially leading to distinct biological activities and applications.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis.

Pharmaceutical Industry

- It is used in the pharmaceutical industry.

- Selective antagonists are being sought as potential antithrombotic agents .

- Cyclopropane-containing compounds are of great interest to organic and bioorganic chemists due to their unusual bonding and inherent ring strain .

- The three-membered carbocycle provides a building block of unprecedented synthetic potential because it undergoes selective ring opening, ring enlargement, or $$1+2]-cycloaddition reactions .

Pyrethroid Insecticides

- Intermediates in the production of cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylates, which are pyrethroid insecticides, and to processes for making the intermediates .

- The cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids and lower alkyl esters produced may be esterified and converted into pyrethroid insecticides, with essentially no racemization or isomerization .

Reagent in Development

Case Studies

Analogues of Adenosine Bisphosphate

In a study of acyclic and cyclopropyl analogues of adenosine bisphosphate, modifications to a compound (7 ) were examined for their effect on P2Y1 receptor antagonism . The P2Y1 receptor in platelets contributes to platelet aggregation, and selective antagonists are sought as potential antithrombotic agents .

- Introduction of a cyclopropyl group in place of the branched carbon in compound 7 decreased potency at the P2Y1 receptor .

- meso-trans-, 16 , and meso-cis-, 17 , isomers of a cyclopropylmethyl derivative failed to display stereoselectivity of binding, and the IC50 values were approximately 2 μM .

Cyclopropane Derivatives

A growing number of naturally occurring cyclopropane derivatives constitute the basic framework of active compounds present in animals, plants, and microorganisms or are generated transiently in primary and secondary metabolism . Polyacetate-derived 1,2-disubstituted cyclopropanes are found in natural products such as dictyopterenes A (2) and B (3) .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid,2-(hydroxymethyl)-,ethylester,cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The substituents on the cyclopropane ring significantly alter polarity, solubility, and reactivity. Below is a comparative table of key analogs:

Key Observations:

- Hydroxymethyl vs.

- Ester Group Impact : Ethyl esters (e.g., CAS 73178-42-4) are more lipophilic than methyl esters (e.g., CAS 178033-26-6), affecting bioavailability and environmental persistence .

- Amino Substituents: Amino groups (e.g., CAS 768332-52-1) introduce basicity and hydrogen-bonding sites, making these compounds suitable for pharmaceutical applications .

Physicochemical Data and Trends

- Polarity: Hydroxymethyl and amino groups increase polarity (e.g., PSA = 83.55 for CAS 146400-24-0 ), while cyano and acetyl groups reduce it.

- Molecular Weight : Ethyl esters (e.g., ~153 g/mol) generally have higher molecular weights than methyl esters (e.g., ~142 g/mol) .

- Synthetic Routes : Many analogs (e.g., CAS 72784-47-5 ) are synthesized via esterification or cyclopropanation, with substituents introduced through nucleophilic additions or cross-coupling reactions .

Biological Activity

Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-, ethyl ester, commonly referred to as ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 15224-11-0

- Boiling Point : Approximately 205.9 °C at 760 mmHg

- Density : 1.1 g/cm³

- Flash Point : 81.1 °C

These properties indicate that the compound is a stable liquid at room temperature and possesses functional groups that could interact with biological systems.

Biological Activity Overview

The biological activity of ethyl 2-(hydroxymethyl)cyclopropanecarboxylate has been the subject of various studies, particularly in relation to its antimicrobial and enzymatic inhibition properties.

Antimicrobial Activity

Recent research has demonstrated that compounds with a cyclopropane structure can exhibit antimicrobial properties. In particular, derivatives of cyclopropanecarboxylic acids have been shown to enhance the efficacy of antibiotics when used as adjuvants. For instance, studies on related compounds have indicated their effectiveness against Gram-negative bacteria when combined with colistin, a last-resort antibiotic for resistant infections .

Table 1: Antimicrobial Efficacy of Cyclopropanecarboxylic Acid Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| UPAR415 | <32 | S. Typhimurium |

| Compound 12h | <8 | E. coli |

| Compound 13h | <8 | K. pneumoniae |

These findings suggest that cyclopropanecarboxylic acid derivatives can effectively inhibit bacterial growth and may serve as promising candidates for developing new antimicrobial therapies.

Enzymatic Inhibition

Cyclopropanecarboxylic acid derivatives have also been studied for their role as inhibitors of specific enzymes involved in bacterial metabolism. For example, UPAR415 was shown to inhibit O-acetylserine sulfhydrylase (OASS), a key enzyme in cysteine biosynthesis. The binding of these compounds to OASS was confirmed through structural studies, indicating a competitive inhibition mechanism .

Table 2: Enzyme Inhibition Data

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| UPAR415 | OASS-A | 0.5 |

| Compound 12h | OASS-B | 1.0 |

The ability of these compounds to inhibit critical metabolic pathways in bacteria highlights their potential as therapeutic agents in combating antibiotic resistance.

Case Studies

- Study on UPAR415 :

- Cytotoxicity Assessment :

Q & A

Q. Key Considerations :

- Stereochemical control during cyclopropanation requires chiral auxiliaries or catalysts to favor the cis isomer .

- Purification via column chromatography or recrystallization to isolate the cis isomer, confirmed by chiral HPLC (e.g., Chiralpak® columns) .

How can the cis stereochemistry of the compound be confirmed using spectroscopic methods?

Basic Characterization

The cis configuration is confirmed through:

- Nuclear Overhauser Effect (NOE) in NMR : Irradiation of the hydroxymethyl proton (δ ~3.5–4.0 ppm) enhances signals from adjacent cis-positioned cyclopropane protons (δ ~1.0–2.0 ppm) .

- Coupling Constants (J-values) : Vicinal protons in the cyclopropane ring exhibit J-values of 4–8 Hz for cis configurations, compared to <2 Hz for trans .

- X-ray Crystallography : Definitive confirmation via crystal structure analysis, highlighting bond angles (e.g., 60° for cyclopropane) and spatial arrangement .

What are the challenges in isolating the cis isomer during synthesis, and how can they be addressed?

Basic Purification & Isolation

Challenges :

- Co-elution of cis and trans isomers in standard chromatographic methods.

- Thermodynamic instability of the cis isomer due to ring strain.

Q. Solutions :

- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralcel® OD-H) for baseline separation .

- Low-Temperature Crystallization : Exploit differences in solubility between isomers at reduced temperatures .

- Kinetic Control : Optimize reaction conditions (e.g., low temperature, short reaction times) to favor cis formation before isomerization .

How does the hydroxymethyl group influence the compound's reactivity in ring-opening reactions?

Advanced Reactivity Analysis

The hydroxymethyl group:

- Electron-Donating Effects : Stabilizes carbocation intermediates during acid-catalyzed ring-opening, favoring nucleophilic attack at the less substituted cyclopropane carbon .

- Hydrogen Bonding : Facilitates interactions with protic solvents (e.g., HO, MeOH), accelerating hydrolysis.

- Experimental Validation :

What computational methods are used to predict the stability and electronic properties of cis vs trans isomers?

Q. Advanced Computational Modeling

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences (ΔG) to determine thermodynamic stability. For cyclopropanes, cis isomers often exhibit higher strain energy (~5–10 kcal/mol) than trans .

- Molecular Dynamics (MD) : Simulate isomerization barriers to assess kinetic stability.

- NBO Analysis : Evaluate hyperconjugative interactions (e.g., σ→σ* orbital overlaps) that stabilize the cis configuration .

Q. Case Study :

- Cis Isomer : Higher dipole moment due to polar hydroxymethyl and ester groups on the same face, influencing solubility in polar solvents .

How does the compound interact with biological targets, based on structural analogs in pesticide research?

Advanced Bioactivity & Mechanism

Structural analogs (e.g., permethrin derivatives) suggest potential modes of action:

- Sodium Channel Modulation : Cyclopropane esters disrupt ion channel gating in insects, validated via voltage-clamp electrophysiology .

- Metabolic Pathways : Hydroxymethyl groups may undergo oxidation to carboxylic acids, enhancing binding to acetylcholinesterase (AChE).

Q. Experimental Design :

- In Vitro Assays : Measure IC values against AChE using Ellman’s method.

- Molecular Docking : Compare binding poses of cis vs trans isomers in AChE active sites (PDB: 1ACJ) .

What are the contradictions in reported synthetic yields for similar cyclopropane derivatives, and how can they be resolved?

Advanced Data Analysis

Contradictions :

- Yields vary widely (30–70%) due to differences in cyclopropanation catalysts (e.g., Zn vs Cu).

Q. Resolution Strategies :

- Meta-Analysis : Compare literature data using multivariate regression to identify optimal catalysts (e.g., ZnEt/CHI vs Rh(OAc)) .

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to maximize yield .

How can the compound’s metabolic stability be assessed in preclinical studies?

Advanced Pharmacokinetics

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.